Ziprasidone hydrochloride
CAS No.: 122883-93-6
Cat. No.: VC20755111
Molecular Formula: C21H22Cl2N4OS
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122883-93-6 |
---|---|
Molecular Formula | C21H22Cl2N4OS |
Molecular Weight | 449.4 g/mol |
IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride |
Standard InChI | InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H |
Standard InChI Key | NZDBKBRIBJLNNT-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl |
Canonical SMILES | [H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-] |
Chemical Properties and Structure
Ziprasidone hydrochloride is chemically identified as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate. This compound has a defined molecular formula of C21H21ClN4OS · HCl · H2O and a molecular weight of 467.42 . The parent compound ziprasidone has a molecular weight of 412.94 (free base) .
Physically, ziprasidone hydrochloride monohydrate appears as a white to slightly pink powder . The compound contains a benzisothiazole ring system connected to a piperazine ring, which is further linked to a chloro-substituted indolinone structure. This unique chemical architecture contributes to its specific receptor binding profile and pharmacological effects.
Formulations
Ziprasidone hydrochloride is available in several oral formulations, specifically as capsules in strengths of 20 mg (blue/white), 40 mg (blue/blue), 60 mg (white/white), and 80 mg (blue/white) . These capsules contain ziprasidone hydrochloride monohydrate as the active ingredient, along with excipients including lactose, pregelatinized starch, and magnesium stearate .
A parenteral formulation is also available as ziprasidone mesylate for intramuscular injection, though this represents a different salt form of the compound .
Pharmacological Profile
Receptor Binding Affinity
Ziprasidone hydrochloride exhibits a complex pharmacological profile characterized by high affinity binding to multiple neurotransmitter receptors. The compound demonstrates high in vitro binding affinity for dopamine D2 and D3 receptors with Ki values of 4.8 and 7.2 nM, respectively . It also shows particularly high affinity for serotonin receptors, including 5HT2A (Ki = 0.4 nM), 5HT2C (Ki = 1.3 nM), 5HT1A (Ki = 3.4 nM), and 5HT1D (Ki = 2 nM) .
Additionally, ziprasidone binds to alpha1-adrenergic receptors (Ki = 10 nM) with high affinity and histamine H1 receptors (Ki = 47 nM) with moderate affinity . In contrast, it shows minimal affinity for cholinergic muscarinic receptors (IC50 > 1 μM), which may explain its lower propensity for anticholinergic side effects compared to some other antipsychotics .
Mechanism of Action
While the precise mechanism of action of ziprasidone hydrochloride in schizophrenia and bipolar disorder remains incompletely understood, its therapeutic effects are believed to be mediated through a combination of dopamine D2 and serotonin 5HT2A receptor antagonism . This dual receptor antagonism is consistent with the mechanism proposed for other atypical antipsychotics.
Ziprasidone functions as an antagonist at D2, 5HT2A, and 5HT1D receptors, while acting as an agonist at the 5HT1A receptor . The compound also inhibits synaptic reuptake of serotonin and norepinephrine, which may contribute to its efficacy in treating depressive symptoms associated with schizophrenia and bipolar disorder .
The antagonism at receptors beyond dopamine and serotonin may explain some of the therapeutic effects and adverse events associated with ziprasidone. For instance, histamine H1 receptor antagonism likely contributes to somnolence, while alpha1-adrenergic receptor antagonism may explain observed orthostatic hypotension .
Clinical Applications
Schizophrenia Management
Ziprasidone hydrochloride is approved for the treatment of schizophrenia, with efficacy established through multiple placebo-controlled clinical trials . The compound has demonstrated effectiveness in treating both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as social withdrawal and affective flattening) of schizophrenia .
Clinical trials have shown that ziprasidone at doses of 40-160 mg per day significantly improves scores on standardized assessment tools including the Brief Psychiatric Rating Scale (BPRS), Positive and Negative Syndrome Scale (PANSS), and Clinical Global Impressions (CGI) severity scale . These improvements have been observed across various domains of schizophrenia symptomatology.
Bipolar Disorder
Ziprasidone hydrochloride has established efficacy in the management of acute manic or mixed episodes associated with bipolar disorder. This efficacy was demonstrated in two placebo-controlled, double-blind, 3-week studies in patients meeting DSM-IV criteria for Bipolar I Disorder .
For patients with bipolar disorder exhibiting depressive symptoms, ziprasidone may offer additional benefits. In clinical studies, ziprasidone 160 mg/day significantly improved depressive symptoms in patients with clinically significant depression at baseline compared to placebo .
Acute Agitation in Schizophrenia
In addition to its use for chronic management of schizophrenia, ziprasidone is indicated for the treatment of acute agitation in patients with schizophrenia . For this indication, the intramuscular formulation (ziprasidone mesylate) may be utilized to provide rapid symptom control.
Pharmacokinetics
Absorption and Bioavailability
After oral administration, ziprasidone is well absorbed, reaching peak plasma concentrations in 6 to 8 hours . The absolute bioavailability of a 20 mg dose under fed conditions is approximately 60% .
Special Populations
Clinical Trials and Efficacy
Long-term Efficacy
In addition to short-term trials, a 52-week study was conducted to assess the long-term efficacy of ziprasidone hydrochloride in schizophrenia management . This longer duration trial provided insights into the sustained effectiveness and safety profile of ziprasidone in maintaining symptom control over extended treatment periods.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume